molecular formula C5H8F2O B6617310 1-cyclopropyl-2,2-difluoroethan-1-ol CAS No. 1515747-83-7

1-cyclopropyl-2,2-difluoroethan-1-ol

Cat. No.: B6617310
CAS No.: 1515747-83-7
M. Wt: 122.11 g/mol
InChI Key: JOFBPBKYYUJBBV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C5H8F2O. It consists of a cyclopropyl group attached to a difluoroethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-2,2-difluoroethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2,2-difluoroethan-1-ol is unique due to the combination of the cyclopropyl group and difluoroethanol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-cyclopropyl-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)4(8)3-1-2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBPBKYYUJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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